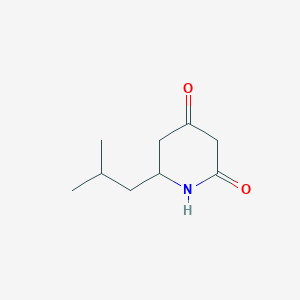

6-(2-Methylpropyl)piperidine-2,4-dione

Description

6-(2-Methylpropyl)piperidine-2,4-dione (CAS: 7230-10-6) is a cyclic diketone derivative with a piperidine backbone substituted at the 6-position by a 2-methylpropyl (isobutyl) group. It is structurally characterized by a six-membered ring containing two ketone groups at positions 2 and 2. Synonyms include "2,4-Piperidinedione, 6-(2-methylpropyl)-" and "6-Isobutylpiperidine-2,4-dione" .

Properties

CAS No. |

7230-10-6 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

6-(2-methylpropyl)piperidine-2,4-dione |

InChI |

InChI=1S/C9H15NO2/c1-6(2)3-7-4-8(11)5-9(12)10-7/h6-7H,3-5H2,1-2H3,(H,10,12) |

InChI Key |

VZCBIIIEAPQTIJ-UHFFFAOYSA-N |

SMILES |

CC(C)CC1CC(=O)CC(=O)N1 |

Canonical SMILES |

CC(C)CC1CC(=O)CC(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-

- Structure : A six-membered piperazinedione ring with 2-methylpropyl groups at positions 3 and 5.

- Key Differences : Contains a piperazine ring (two nitrogen atoms) instead of a piperidine ring (one nitrogen).

- Source : Produced by Bacillus amyloliquefaciens subsp. amyloliquefaciens strain RLS19 and Lactobacillus plantarum AF1.

- Activity : Exhibits antifungal activity against Aspergillus flavus ATCC 22546 .

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-

- Structure : A bicyclic system combining pyrrolidine and pyrazine rings, with a 2-methylpropyl substituent at position 3.

- Key Differences : Contains a fused pyrrolo-pyrazine ring system instead of a single piperidine ring.

- Source : Isolated from Streptomyces cavourensis KU-V39 and Bacillus subtilis subsp. inaquosorum RLS76.

- Antibacterial activity against Gram-positive pathogens .

1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester

- Structure : Aromatic dicarboxylic acid esterified with two isobutyl groups.

- Key Differences : Lacks a nitrogen-containing heterocyclic core.

- Source : Produced by Bacillus strains from Krubera-Voronja Cave.

- Activity : Broad-spectrum antibacterial activity .

Functional Analogues

Pyrimidine-2,4-dione Derivatives

- Examples :

- 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione

- 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1-methoxymethyl-5-methylpyrimidin-2,4-dione

- Key Differences : Pyrimidine ring (two nitrogen atoms) vs. piperidine ring.

- Activity: Limited bioactivity data provided in the literature; structural modifications focus on solubility and stability .

Comparative Analysis of Bioactivity

Structural and Functional Insights

- Ring Systems :

- Substituent Effects :

- The 2-methylpropyl group in all compounds contributes to lipophilicity, aiding penetration through microbial or cancer cell membranes .

Preparation Methods

Regioselective Dieckmann Cyclization Approach

One of the most authoritative and flexible methods for synthesizing substituted piperidine-2,4-diones, including 6-substituted derivatives, is based on regioselective Dieckmann cyclizations of appropriate amino ester precursors.

-

- Starting from β-amino esters, cyclization is induced under basic conditions (e.g., sodium hydride, BuLi) in tetrahydrofuran (THF).

- Alkylation at the 6-position is achieved by reacting the intermediate with alkyl halides such as methyl iodide or ethyl bromide.

- The reaction proceeds without the need for nitrogen-protective groups.

- This method allows for high yields (typically 85-97%) of 6-substituted piperidine-2,4-diones.

-

- The cyclization is regioselective and can be adapted to introduce various substituents at the 6-position.

- Enantioselective variants use chiral auxiliaries like Davies’ α-methylbenzylamine to afford enantioenriched products.

- Alkylation of 6-substituted intermediates can further diversify substitution patterns, including trisubstituted piperidine-2,4-diones.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | NaH (1.1 equiv.), BuLi (1.1 equiv.), THF | 85-97 | 20 °C, 3 h |

| Alkylation | MeI or EtBr (1.1 equiv.), K2CO3, acetone | 65-88 | 0-50 °C, 2-3 h |

This approach is well-documented in the literature and offers a robust route to 6-(2-methylpropyl)piperidine-2,4-dione analogs.

Halocyclocarbamation and Enolate-Isocyanate Rearrangement from Homoallylamines

Another innovative synthetic route involves the transformation of homoallylamines into 6-substituted piperidine-2,4-diones via halocyclocarbamation followed by base-induced rearrangement.

-

- N-Boc-protected homoallylamines undergo halocyclocarbamation by reaction with cationic halogen sources.

- Subsequent treatment with strong bases induces an enolate-isocyanate rearrangement, forming the piperidine-2,4-dione ring system.

- This method is suitable for synthesizing bicyclic and tricyclic heterocyclic derivatives as well.

-

- Provides access to racemic and enantiomerically enriched compounds.

- Allows incorporation of complex substituents at the 6-position.

- Utilizes readily available homoallylamine precursors.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Halocyclocarbamation | Cationic halogen source, N-Boc homoallylamine | Formation of bromocyclocarbamates |

| Rearrangement | Strong base (e.g., NaH) | Enolate-isocyanate rearrangement to piperidine-2,4-dione |

This approach was reported to be efficient and versatile for 6-substituted piperidine-2,4-diones synthesis.

Base-Promoted Cyclization Using Amino Acid Derivatives

Patent literature describes a preparation method involving the reaction of amino acid derivatives with bases and halogenating agents to construct the piperidine-2,4-dione core.

-

- Reaction of amino acid derivatives with triphosgene in solvents like 1,4-dioxane under reflux to form intermediate carbamoyl chlorides.

- Subsequent cyclization under mild acidic or neutral conditions.

- Use of bases such as sodium hydride, potassium tert-butoxide, or organic bases like diisopropylethylamine to facilitate the reaction.

- Molar ratios of reactants are optimized (e.g., 1:4) to maximize yield.

- Purification often involves silica gel chromatography.

| Reagent/Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Triphosgene addition | Reflux in 1,4-dioxane, 2 h | High | Formation of carbamoyl chloride |

| Cyclization | Room temperature, weakly acidic | Moderate | Sodium nitride may be added |

| Base-facilitated reaction | NaH, t-BuOK, or DBU, various solvents | 65-98 | Molar ratio 1:3 to 1:5 |

- Additional Notes:

- The method has been applied in the preparation of pharmaceutical compositions.

- Reaction intermediates and products are characterized by standard techniques.

- Side reactions minimized by controlled pH and temperature.

This method provides a practical and scalable route for 6-substituted piperidine-2,4-diones, including the target 6-(2-methylpropyl) derivative.

Other Synthetic Routes and Cyclization Strategies

Recent advances in piperidine derivative synthesis include:

-

- Acid-mediated 6-endo-trig cyclizations of enones.

- Hydride transfer cyclizations of alkene-bearing amides.

- Enantioselective aza-Heck cyclizations under redox-neutral conditions.

- Radical cyclizations initiated by triethylborane.

Photochemical and Metal-Catalyzed Methods:

- Photochemical [2 + 2] intramolecular cycloadditions of dienes.

- Nickel-catalyzed intramolecular Alder-ene reactions.

- Palladium-catalyzed oxidative annulations activating C(sp3)-H bonds.

While these methods have been demonstrated for various piperidine derivatives, their direct application to this compound requires adaptation and optimization.

Summary Table of Preparation Methods

Q & A

Q. What are the natural sources of 6-(2-Methylpropyl)piperidine-2,4-dione, and how is it isolated for laboratory studies?

Q. What synthetic strategies are recommended for this compound?

Methodological Answer: While direct synthesis protocols are not explicitly detailed in the evidence, structural analogs (e.g., 1-isopropylpiperidine-2,4-dione) suggest routes involving:

- Cyclization : Reaction of β-keto esters with amines under acidic conditions.

- Substitution : Alkylation of piperidine-2,4-dione precursors with 2-methylpropyl halides . Key steps include:

- Purification : Recrystallization from ethanol or dichloromethane.

- Yield Optimization : Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate).

Q. How is this compound characterized structurally and functionally?

Methodological Answer:

- Spectroscopy :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., δ 1.0–1.2 ppm for methylpropyl groups) .

- GC-MS : Fragmentation patterns (e.g., m/z 155 for molecular ion) .

- Computational Analysis :

- InChIKey : HVCLLHRRMYASIH-UHFFFAOYSA-N (for analogs) .

- Hydrogen bonding : Predicted 0 donors, 3 acceptors .

Q. What assays are used to screen its bioactivity?

Methodological Answer:

- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus or Escherichia coli .

- Antioxidant : DPPH radical scavenging assay .

- Cytotoxic : MTT assay on human cancer cell lines (e.g., cervical HeLa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Discrepancies (e.g., antimicrobial vs. cytotoxic potency) may arise from:

- Purity : Use HPLC (>95% purity; C18 column, acetonitrile/water gradient) .

- Isomer Effects : Separate isomers via chiral chromatography (e.g., Chiralpak IA) .

- Assay Conditions : Standardize pH, temperature, and solvent controls (e.g., DMSO ≤1% v/v) .

Q. What structural features govern its bioactivity?

Methodological Answer:

- Comparative SAR : Replace the 2-methylpropyl group with phenylmethyl (see : 56.67% vs. 27.91% abundance in bioactivity) .

- Computational Modeling :

- Docking : Simulate binding to bacterial quorum-sensing (QS) receptors (e.g., Chromobacterium violaceum LuxR) .

- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity .

Q. How can mechanistic studies elucidate its mode of action?

Methodological Answer:

- QS Inhibition :

- Gene Expression : qRT-PCR for lasI/lasR in Pseudomonas aeruginosa .

- Biofilm Assays : Crystal violet staining for biomass quantification .

- Proteomics : 2D gel electrophoresis to identify target proteins in treated microbial cells .

Q. What challenges exist in analyzing its isomeric forms?

Methodological Answer: GC-MS retention time shifts (e.g., 16.95 vs. 17.95 min) indicate isomers . Mitigation strategies:

- Chromatography : Use polar capillary columns (e.g., DB-WAX) with slow temperature ramping.

- Spectral Validation : Compare MS/MS fragmentation with synthetic standards.

Q. How can data reproducibility be ensured across laboratories?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.